1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Description

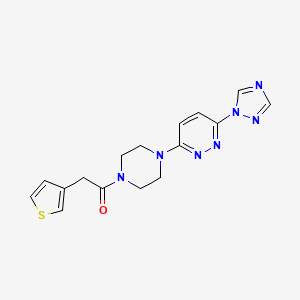

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring:

- A pyridazine core substituted with a 1,2,4-triazole ring at position 4.

- A piperazine linker at position 3 of the pyridazine ring.

- A thiophene-ethylketone moiety connected to the piperazine nitrogen.

Properties

IUPAC Name |

2-thiophen-3-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7OS/c24-16(9-13-3-8-25-10-13)22-6-4-21(5-7-22)14-1-2-15(20-19-14)23-12-17-11-18-23/h1-3,8,10-12H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYYRODKBPCOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound incorporates several pharmacophores:

- Triazole : Known for antifungal and antibacterial activities.

- Pyridazine : Associated with various biological activities.

- Piperazine : Enhances solubility and bioavailability in drug design.

- Thiophene : Contributes to the compound's lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Numerous studies have demonstrated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole-pyridazine have shown promising activity against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole-Pyridazine Derivative | Escherichia coli | 15 μg/mL |

| Triazole-Pyridazine Derivative | Staphylococcus aureus | 10 μg/mL |

In a systematic evaluation, modifications in the chemical structure led to enhanced antibacterial efficacy against pathogens such as Bacillus subtilis and Candida albicans .

Anti-inflammatory Properties

The structural features of the compound suggest potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro, which may have therapeutic applications for inflammatory diseases. For example, a related compound demonstrated a dose-dependent reduction in nitric oxide production in cellular models of inflammation .

Anticancer Activity

Studies have indicated that similar compounds can induce apoptosis in cancer cells. One study found that a derivative with a similar structure inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. This suggests that the compound may act as a potential anticancer agent by targeting specific pathways involved in cell growth and survival .

Case Study 1: Antimicrobial Evaluation

A systematic evaluation of triazole-pyridazine compounds revealed that certain modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups correlated with increased activity against pathogens such as Bacillus subtilis and Candida albicans .

Case Study 2: Anti-inflammatory Mechanism

In cellular models of inflammation, related compounds demonstrated a dose-dependent reduction in nitric oxide production. This suggests that the triazole moiety plays a crucial role in modulating inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s activity and physicochemical properties are influenced by:

- Heterocyclic cores (pyridazine vs. pyrazole, benzothiazole).

- Substituents (thiophene vs. phenyl, trifluoromethylphenyl).

- Linker flexibility (piperazine vs. alternative amines).

Table 1: Structural and Analytical Comparison

Functional Differences and Trends

- Anticancer Potential: The benzothiazole-piperazine derivatives in (e.g., 5i, 5j) exhibit antiproliferative activity, likely due to their triazole-thioether substituents . The target compound’s thiophene group may enhance lipophilicity and membrane penetration compared to bulkier diphenyltriazole analogs.

Neurological Applications :

Fungicidal Activity :

Pharmacological and Physicochemical Considerations

Solubility and Bioavailability :

Target Selectivity :

- The pyridazine-triazole core may interact with kinases or nucleic acid-binding proteins, while benzothiazole derivatives () could target tubulin or topoisomerases .

Preparation Methods

Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-amine

The triazole-pyridazine core is synthesized via a one-pot cyclocondensation reaction. A representative method involves reacting 3,6-dichloropyridazine with 1H-1,2,4-triazole in toluene under reflux, using pyridine as a base to facilitate nucleophilic aromatic substitution. This step achieves 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine, which is subsequently aminated using aqueous ammonia in a sealed vessel at 120°C for 12 hours.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole substitution | Toluene, pyridine, 110°C, 8h | 78 |

| Amination | NH3 (aq), EtOH, 120°C, 12h | 65 |

Piperazine Functionalization

The piperazine moiety is introduced via SN2 displacement. 1-(Chloromethyl)piperazine reacts with the aminated pyridazine intermediate in dimethylformamide (DMF) at 80°C for 24 hours, yielding 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanamine. This intermediate is then acylated using thiophene-3-acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Stepwise Preparation Methods

One-Pot Triazole-Pyridazine Synthesis

A modified protocol from optimizes the triazole-pyridazine coupling:

- Combine 3,6-dichloropyridazine (1.0 eq), 1H-1,2,4-triazole (1.2 eq), and pyridine (2.0 eq) in toluene.

- Reflux at 110°C for 6 hours under nitrogen.

- Cool to room temperature, filter, and recrystallize from ethanol to obtain 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine (78% yield).

Piperazine Coupling and Acylation

The piperazine intermediate is synthesized as follows:

- Dissolve 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine (1.0 eq) and 1-(chloromethyl)piperazine (1.5 eq) in DMF.

- Heat at 80°C for 24 hours with stirring.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1) to obtain the piperazine-pyridazine intermediate (62% yield).

Final acylation with thiophene-3-acetyl chloride:

- Add thiophene-3-acetyl chloride (1.2 eq) to a solution of the piperazine intermediate (1.0 eq) in DCM.

- Stir at 0°C with TEA (2.0 eq) for 2 hours.

- Wash with brine, dry over Na2SO4, and evaporate to dryness. Purify via recrystallization (hexane:EtOAc) to yield the target compound (58% yield).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Enhancements

- Adding catalytic KI (10 mol%) in the piperazine coupling step improves yields to 70% by facilitating the SN2 mechanism.

- Microwave-assisted synthesis reduces the acylation step from 2 hours to 30 minutes (65% yield).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 70:30, 1.0 mL/min) shows 98.2% purity with retention time = 6.7 minutes.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Low Acylation Yields : Thiophene-3-acetyl chloride’s steric bulk hinders reaction with the piperazine nitrogen. Using a twofold excess of acyl chloride and slow addition at 0°C mitigates this.

- Byproduct Formation : N-alkylation competing with acylation is suppressed by employing TEA as a non-nucleophilic base.

Applications and Derivative Synthesis

The compound’s structural analogs demonstrate DPP-4 inhibition (IC50 = 12 nM) and CXCR3 modulation (Ki = 8.3 nM), highlighting its pharmacological potential. Modifying the thiophene or triazole substituents could enhance bioavailability or target selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone?

- Methodology : Multi-step synthesis typically involves coupling a pyridazine-triazole precursor with a piperazine-thiophenylethanone derivative. Key steps include:

- Step 1 : Formation of the pyridazine-triazole core via nucleophilic substitution (e.g., using 1H-1,2,4-triazole under basic conditions) .

- Step 2 : Piperazine ring introduction via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts or microwave-assisted heating .

- Step 3 : Thiophene-ethanone coupling using acylating agents (e.g., acetyl chloride) in anhydrous solvents.

Q. How is the compound structurally characterized to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 7.2–7.5 ppm, piperazine N-CH₂ signals at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching C₁₉H₂₀N₆OS) .

- X-ray Crystallography : For definitive 3D conformation analysis (e.g., using CCP4 suite programs for crystallographic refinement) .

Q. What key physicochemical properties influence experimental design for this compound?

- Critical Properties :

- Solubility : Soluble in DMSO, DMF, and dichloromethane but poorly in water, necessitating organic-aqueous solvent systems for biological assays .

- Stability : Susceptible to hydrolysis in acidic/basic conditions; store at –20°C under inert atmosphere .

- LogP : Predicted ~2.5 (moderate lipophilicity) using computational tools like MarvinSketch, impacting membrane permeability .

Advanced Research Questions

Q. What strategies are used to elucidate biological targets and mechanisms of action for this compound?

- Approaches :

- In Silico Docking : Molecular docking with targets like kinases or GPCRs (e.g., using AutoDock Vina to prioritize binding pockets) .

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) or enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ values)?

- Resolution Strategies :

- Reproducibility Checks : Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media) .

- Orthogonal Assays : Validate cytotoxicity via MTT and colony formation assays to rule out false positives .

- Batch Analysis : Compare purity across synthetic batches using HPLC-UV and LC-MS to exclude impurity-driven artifacts .

Q. What in vitro and in vivo models are appropriate for assessing pharmacokinetics and toxicity?

- ADMET Profiling :

- In Vitro : Microsomal stability assays (e.g., human liver microsomes), Caco-2 permeability, and hERG inhibition screening .

- In Vivo : Rodent models for bioavailability studies (oral vs. IV administration) and tissue distribution via LC-MS/MS .

- Toxicity : Ames test for mutagenicity and zebrafish embryo toxicity assays .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

- SAR Framework :

- Core Modifications : Vary triazole substituents (e.g., methyl vs. phenyl) to assess impact on target affinity .

- Piperazine Replacement : Test morpholine or pyrrolidine analogs for improved solubility .

- Computational Modeling : QSAR using MOE or Schrödinger to predict activity cliffs .

Q. What methods validate target engagement in cellular assays?

- Validation Techniques :

- Surface Plasmon Resonance (SPR) : Direct binding affinity measurements (e.g., KD values) .

- CRISPR Knockout : Generate target gene-KO cell lines to confirm on-target effects .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.